Ethyl pyrene-1-carboxylate
Description
Contextualizing Polycyclic Aromatic Hydrocarbon Derivatives in Contemporary Research
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a significant class of organic compounds composed of fused aromatic rings. researchgate.netacs.orgnih.gov In recent decades, the functionalization of PAHs has garnered considerable interest in scientific research, leading to the development of derivatives with tailored properties. researchgate.netacs.orgnih.govresearchgate.net These derivatives, which can include the addition of functional groups like carbonyls, nitro groups, or hydroxyls, often exhibit enhanced characteristics compared to their parent compounds. researchgate.netresearchgate.net The introduction of these functional groups can alter the electronic and photophysical properties of the parent PAH, making them suitable for a wide range of applications. oup.comoup.comnih.gov Contemporary research on PAH derivatives spans various fields, including materials science, environmental science, and biomedical applications. researchgate.netacs.orgbohrium.com
The Significance of Pyrene (B120774) as a Core Fluorophore in Chemical Systems
Pyrene, a four-ring polycyclic aromatic hydrocarbon, is a prominent fluorophore utilized extensively in chemical and biological studies. rsc.orgresearchgate.netlumiprobe.com Its rigid, planar structure and large π-conjugated system contribute to its high fluorescence quantum yield. researchgate.net Pyrene and its derivatives are notable for their strong fluorescence emission, low cytotoxicity, high cell permeability, and the ease with which they can be chemically modified. rsc.org A key characteristic of pyrene is its ability to form excimers, which are excited-state dimers that exhibit a distinct, red-shifted fluorescence compared to the monomer emission. lumiprobe.comnih.gov This property makes pyrene a valuable tool for probing proximity and changes in the microenvironment. lumiprobe.com
Overview of Esterification as a Strategy for Pyrene Functionalization
Esterification is a common and effective method for the functionalization of pyrene. researchgate.netcymitquimica.com This chemical reaction involves the conversion of a carboxylic acid derivative of pyrene, such as 1-pyrenecarboxylic acid, into an ester. researchgate.netcymitquimica.comresearchgate.net The esterification process allows for the introduction of various alkyl or aryl groups, which can significantly modify the photophysical and chemical properties of the pyrene core. researchgate.netrsc.org This functionalization strategy is employed to enhance solubility, tune emission wavelengths, and create new materials with specific functionalities for applications in organic electronics and as fluorescent probes. researchgate.netuky.eduacs.org The synthesis of pyrene-based esters has been a key strategy in developing advanced materials with tailored optoelectronic properties. uky.eduacs.orgnih.gov
Research Scope and Focus on Ethyl Pyrene-1-carboxylate
This article focuses specifically on the chemical compound this compound. This particular ester is derived from the esterification of 1-pyrenecarboxylic acid with ethanol. The study of this compound provides insight into how the addition of an ethyl ester group to the pyrene core influences its fundamental properties. The research scope will encompass the synthesis, photophysical characteristics, and potential applications of this specific compound, drawing on detailed research findings to provide a comprehensive and scientifically accurate overview.
| Compound Name |
| 1,3,6,8-tetrabromopyrene (B107014) |
| 1-azidopyrene |
| 1-pyrenecarboxylic acid |
| This compound |
| Pyrene |
Structure
3D Structure
Properties
CAS No. |
29556-35-2 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
ethyl pyrene-1-carboxylate |
InChI |
InChI=1S/C19H14O2/c1-2-21-19(20)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3 |
InChI Key |
PPAOYTYKVATXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Ethyl Pyrene 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For ethyl pyrene-1-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its structure.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrene (B120774) ring and the ethyl ester group. The aromatic region, typically between 7.0 and 9.0 ppm, will be complex due to the nine protons on the pyrene skeleton. The electron-withdrawing nature of the carboxylate group will cause a downfield shift of the protons on the pyrene ring, particularly those in close proximity to the substituent.
The ethyl group will exhibit a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupling with the methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrene Aromatic Protons | 7.8 - 9.0 | Multiplet | |
| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet | ~7.1 |
| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet | ~7.1 |
Note: The predicted chemical shifts for the pyrene protons are based on data from related pyrene derivatives. The exact chemical shifts and coupling constants would require experimental determination. preprints.orgnih.gov
Carbon-¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the carbonyl carbon, the ethyl group carbons, and the sixteen carbons of the pyrene ring. The carbonyl carbon of the ester group is typically found in the range of 160-180 ppm. pressbooks.publibretexts.org The carbons of the pyrene ring will appear in the aromatic region (approximately 120-135 ppm), with the carbon attached to the carboxylate group (C-1) being shifted downfield. preprints.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~167 |
| Pyrene Aromatic Carbons | 120 - 135 |
| Ethyl (-OCH₂CH₃) | ~61 |
| Ethyl (-OCH₂CH₃) | ~14 |
Note: These are predicted values based on typical shifts for ethyl esters and pyrene derivatives. preprints.orglibretexts.orgchemicalbook.com
Two-Dimensional NMR Techniques (e.g., Heteronuclear Single Quantum Correlation (HSQC))
Two-dimensional NMR techniques such as HSQC are invaluable for assigning the complex NMR spectra of molecules like this compound. An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the pyrene ring and the ethyl group. For instance, the correlation between the methylene proton quartet and the corresponding carbon signal, and the triplet with its carbon, would confirm the ethyl ester moiety. Similarly, each proton in the aromatic region can be linked to its specific carbon atom on the pyrene ring, aiding in the complete structural elucidation. preprints.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group (C=O) of the ester, typically appearing around 1720 cm⁻¹. pressbooks.pub Other key absorptions include the C-O stretching vibrations of the ester group, which usually appear as two bands in the 1300-1000 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyrene ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. nih.govresearchgate.netnih.govlibretexts.org
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| C=O Stretch (Ester) | ~1720 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
| Aromatic C-H Bend | 900 - 675 | Strong |
Note: These are predicted values based on characteristic group frequencies. pressbooks.publibretexts.orgspectroscopyonline.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing the vibrations of the non-polar pyrene ring system. The Raman spectrum of this compound would be characterized by strong bands corresponding to the in-plane C-C stretching modes of the pyrene backbone. chemrxiv.orgresearchgate.netresearchgate.net The symmetric vibrations of the pyrene core, which are often weak in the FTIR spectrum, are typically strong in the Raman spectrum. The carbonyl stretch of the ester may also be visible, but generally, the aromatic ring vibrations will be the most prominent features. rsc.org
Mass Spectrometric Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For pyrene derivatives, techniques like MALDI-TOF MS are particularly valuable.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Currently, there is limited specific data available in the public domain regarding the detailed ESI-MS analysis of this compound. However, ESI-MS is a soft ionization technique suitable for analyzing polar and semi-polar compounds. For a molecule like this compound, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ would be expected, depending on the solvent system and modifiers used. This technique could be employed to confirm the molecular weight of the compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF mass spectrometry is a highly sensitive technique well-suited for the analysis of organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netacs.org This method involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. acs.org The laser irradiation facilitates the desorption and ionization of the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their m/z.
For pyrene compounds, MALDI-TOF MS can be used to:
Confirm Molecular Weight: The technique provides a precise measurement of the molecular mass. For instance, the pyrene molecule itself is detected as a protonated ion [pyrene+H]⁺ at an m/z of 203. researchgate.net
Characterize Derivatives: It is used to confirm the successful synthesis of pyrene-containing polymers and other derivatives by analyzing the mass of the resulting products. acs.org
Analyze Complex Mixtures: The high sensitivity of MALDI-TOF MS makes it suitable for detecting compounds at low concentrations. researchgate.net
The selection of an appropriate matrix, such as α-cyano-4-hydroxycinnamic acid (CCA), is crucial for achieving optimal ionization and preventing fragmentation. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
Elucidation of Molecular Conformation
Single-crystal X-ray diffraction analysis of 2-(thiophen-3-yl)this compound (C₂₃H₁₆O₂S) reveals its distinct molecular conformation. nih.govresearchgate.net The thiophene (B33073) ring adopts a trans configuration relative to the carboxylate-pyrene group. researchgate.net This is defined by the torsion angle C14—C13—C12—O2 of -170.9(3)°. nih.govresearchgate.net The bond distances observed are consistent with those found in similar organic compounds. researchgate.net The pyrene ring system itself is a large, planar moiety. nih.gov
Table 1: Selected Crystal and Structural Refinement Data for 2-(thiophen-3-yl)this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₃H₁₆O₂S |
| Molecular Weight | 356.42 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 12.020 (9) |
| b (Å) | 7.576 (6) |
| c (Å) | 18.521 (14) |
| V (ų) | 1687 (2) |
Data sourced from reference nih.gov.
Analysis of Supramolecular Interactions in the Crystalline State
Additionally, a notable S···π interaction is observed, which further connects these layers. nih.govresearchgate.netnih.gov Interestingly, despite the presence of the large, flat pyrene group, the structure does not exhibit any parallel π-π stacking interactions, a common feature in many aromatic compounds. nih.govresearchgate.netnih.gov The absence of such interactions is a significant structural feature of this particular derivative.
Table 2: Hydrogen Bond and Intermolecular Interaction Geometry (Å, °) for 2-(thiophen-3-yl)this compound
| Interaction Type | D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|---|
| C-H···O | C1-H1···O1 | 0.93 | 2.59 | 3.493(5) | 163 |
| C-H···π | C10-H10···Cg2 | 0.93 | 2.89 | 3.655(4) | 140 |
| S···π | S1···Cg3 | - | - | 3.539(7) | - |
D = donor, A = acceptor, Cg = centroid of a pyrene ring. Data sourced from reference nih.gov.
Assessment of Rotational Disorder and Planarity
A key finding in the structural analysis of 2-(thiophen-3-yl)this compound is the presence of rotational disorder in the thiophene group. nih.govresearchgate.netnih.gov The thiophene ring is disordered over two positions, appearing as two almost parallel planar moieties. nih.govresearchgate.net The occupancy factors for these two positions are nearly equal, at 0.523 (7) and 0.477 (7). nih.gov
Fundamental Photophysical and Photochemical Properties of Ethyl Pyrene 1 Carboxylate
Electronic Absorption Characteristics
UV-Visible Spectroscopy of Monomer Absorption Bands
The electronic absorption spectrum of ethyl pyrene-1-carboxylate, like other pyrene (B120774) derivatives, is characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions correspond to electronic transitions from the ground state (S₀) to various excited singlet states (Sₙ). The spectrum typically displays two prominent peaks corresponding to the vibrational bands of the S₀ → S₂ transition of the pyrenyl chromophores. researchgate.net For pyrene and its derivatives, these transitions are often observed around 326 nm and 343 nm. researchgate.net These energies are sufficient to promote a molecular electron to a higher energy orbital, specifically involving π → π* transitions within the conjugated pyrene ring system. libretexts.org
The absorption spectrum of a molecule like this compound is a result of the excitation of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. libretexts.org The most common transitions observed in the UV-Vis range for conjugated organic molecules are π → π* and n → π* transitions. libretexts.orgmasterorganicchemistry.com The strong absorptions seen in pyrene derivatives are characteristic of π → π* transitions, which are typically more intense than n → π* transitions. libretexts.orgmasterorganicchemistry.com The presence of multiple bands with fine structure is a hallmark of the pyrene chromophore and is attributed to vibrational coupling with the electronic transitions.
| Compound/System | Absorption Maxima (λmax) | Transition | Reference |
|---|---|---|---|
| Pyrene Conjugate | 326 nm, 343 nm | S₀ → S₂ | researchgate.net |
| Pyrene encapsulated by polymers | 329 nm | Not specified | researchgate.net |
| Benzene | 180 nm, 200 nm, 254 nm | π → π | libretexts.org |
| Acetone | ~275 nm | n → π | masterorganicchemistry.com |
Influence of Solvent Environment on Absorption Profiles
The absorption profile of this compound can be influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima (λmax). bau.edu.lbbiointerfaceresearch.com Generally, an increase in solvent polarity can cause a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent. bau.edu.lbbiointerfaceresearch.com
For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by polar solvents. biointerfaceresearch.com Conversely, for n → π* transitions, a hypsochromic shift is often observed with increasing solvent polarity. bau.edu.lb This is because the non-bonding electrons are often involved in hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state. bau.edu.lb
The effect of the solvent on the absorption spectra can be analyzed using various solvent polarity parameters and linear regression techniques to understand the nature of the solute-solvent interactions. bau.edu.lbresearchgate.netnih.gov These interactions can include non-specific effects like dispersion and dipolar interactions, as well as specific interactions such as hydrogen bonding. bau.edu.lb
| Solvent | Absorption Maxima Range (λmax) | Reference |
|---|---|---|
| Methanol | 486 - 502 nm | biointerfaceresearch.com |
| Chloroform | 502 - 512 nm | biointerfaceresearch.com |
| DMF | 626 - 654 nm | biointerfaceresearch.com |
Fluorescence Emission Spectroscopy
Monomer Emission Vibronic Fine Structure Analysis
The fluorescence emission spectrum of this compound in its monomeric form exhibits a characteristic vibronic fine structure. This structured emission arises from the transitions from the lowest vibrational level of the first excited singlet state (S₁) to various vibrational levels of the ground state (S₀). The emission spectrum is often a near mirror image of the absorption spectrum. nih.gov For pyrene derivatives, the monomer emission typically appears in the range of 370–420 nm. mdpi.com For instance, a pyrene-poly(ethylene imine) conjugate shows monomer emission peaks at 376 nm and 396 nm. researchgate.net The relative intensities of these vibronic bands are sensitive to the local environment.
Excited-State Dimer (Excimer) Formation and Emission
A hallmark of pyrene and its derivatives is the formation of an excited-state dimer, or "excimer," at higher concentrations or when two pyrene moieties are in close proximity. nih.gov An excimer is formed by the association of an excited-state molecule with a ground-state molecule. chemrxiv.org This process is diffusion-controlled and competes with the monomer's radiative and non-radiative decay pathways. chemrxiv.orgpsu.edu
The formation of an excimer leads to a new, broad, and structureless emission band that is significantly red-shifted from the monomer emission. nih.govrsc.org This excimer emission for pyrene derivatives is typically centered around 450–550 nm. nih.govmdpi.com For example, a pyrene-poly(ethylene imine) conjugate exhibits a broad excimer emission centered at 475 nm. researchgate.net The formation of the excimer is a dynamic process, and its emission intensity is dependent on factors such as concentration, solvent viscosity, and temperature. psu.edursc.orgarxiv.org The lack of vibrational structure in the excimer band is due to the repulsive nature of the ground state of the dimer. chemrxiv.org
Sensitivity of Emission to Microenvironmental Polarity (Ham Effect)
The vibronic fine structure of the pyrene monomer fluorescence is particularly sensitive to the polarity of its microenvironment, a phenomenon known as the Ham effect. Specifically, the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the monomer emission spectrum is a well-established empirical parameter for probing the polarity of the medium surrounding the pyrene probe. nih.gov
In nonpolar environments, the I₁/I₃ ratio is typically low (around 0.6), while in polar environments, this ratio increases significantly (up to ~1.8). This sensitivity arises from the fact that the different vibronic transitions have different sensitivities to the solvent's electric field. This property makes pyrene and its derivatives, including this compound, valuable fluorescent probes for studying the polarity of various systems, such as polymer microdomains, micelles, and biological membranes. nih.govnih.gov
Excited-State Dynamics
The behavior of this compound upon absorption of light is governed by a series of complex and competing excited-state processes. These dynamics, including how the molecule releases the absorbed energy, are crucial for its applications in various photochemical and photobiological systems.
Fluorescence Lifetimes and Quantum Yields
The fluorescence lifetime and quantum yield are fundamental photophysical parameters that quantify the efficiency and timescale of the fluorescence process. For pyrene derivatives, these properties are highly sensitive to the molecular environment.
The parent acid, pyrene-1-carboxylic acid, and its conjugate base, pyrene-1-carboxylate, exhibit distinct fluorescence properties. At a pH of 2, where the carboxylic acid form (pyrene-COOH) predominates, the fluorescence decay is characterized by a lifetime of 5.4 nanoseconds (ns) when fit to a single exponential decay. nih.gov In contrast, at a pH of 9.4, the carboxylate form (pyrene-COO⁻) displays a significantly longer fluorescence lifetime of 32.5 ns in water. nih.gov This substantial difference in lifetimes underscores the influence of the carboxylate group's protonation state on the excited-state deactivation pathways.
The fluorescence quantum yield, which represents the fraction of excited molecules that return to the ground state via fluorescence, is also affected by the molecular form. While specific quantum yield values for this compound are not detailed in the provided search results, the data for the parent acid and its conjugate base suggest that the ester would also exhibit a significant quantum yield, characteristic of the pyrene chromophore.
| Compound | pH | Predominant Species | Fluorescence Lifetime (τ) | Emission Wavelength (λem) |
|---|---|---|---|---|
| Pyrene-1-carboxylic Acid | 2 | Pyrene-COOH | 5.4 ns | 420 nm |
| Pyrene-1-carboxylate | 9.4 | Pyrene-COO⁻ | 32.5 ns | 381 nm |
Photochemical Reactivity Mechanisms
Upon excitation, this compound can participate in various photochemical reactions, driven by the increased reactivity of its excited state. These reactions are fundamental to its utility as a photosensitizer and in other photochemical applications.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a key photochemical process where an electronically excited molecule either donates or accepts an electron to or from another molecule, leading to the formation of radical ions. wikipedia.org The pyrene moiety, with its extended π-electron system, is an excellent chromophore for initiating PET reactions.
In the context of this compound, the excited pyrene core can act as a potent electron donor or acceptor. When an excited molecule of this compound encounters a suitable electron acceptor, it can transfer an electron, resulting in the formation of the this compound radical cation and the acceptor radical anion. wikipedia.orgnih.gov Conversely, in the presence of an electron donor, the excited molecule can accept an electron.
These PET processes are often reversible, with the generated radical ions recombining to regenerate the starting materials in their ground states. wikipedia.org However, in appropriately designed systems, the subsequent reactions of these radical ions can be harnessed to drive useful chemical transformations. nih.govrsc.org The efficiency of PET is governed by the redox potentials of the donor and acceptor pair and the distance between them.
Singlet Oxygen Generation and Quenching Mechanisms
Singlet oxygen (¹O₂), a highly reactive form of molecular oxygen, can be generated through the interaction of an excited photosensitizer with ground-state triplet oxygen (³O₂). nih.govnih.gov The pyrene chromophore is known to be an efficient photosensitizer for ¹O₂ production.
The process begins with the absorption of light by this compound, promoting it to an excited singlet state. Through intersystem crossing, this singlet state can be converted to a longer-lived excited triplet state. This triplet state sensitizer (B1316253) can then transfer its energy to ground-state oxygen, resulting in the formation of singlet oxygen and the return of the sensitizer to its ground state.
Conversely, the pyrene moiety can also quench singlet oxygen, although this process is generally less efficient than its generation. The quenching can occur through both physical (energy transfer) and chemical (reaction) pathways. The ability of pyrene derivatives to both generate and be quenched by reactive oxygen species like singlet oxygen is a critical aspect of their photochemistry, particularly in biological environments. nih.gov
Excited-State Proton Transfer (ESPT) Phenomena of the Parent Acid
While this compound itself does not undergo proton transfer, the study of its parent acid, pyrene-1-carboxylic acid, provides crucial insights into the excited-state behavior of the carboxylate group. Excited-state proton transfer (ESPT) is a phenomenon where the acidity or basicity of a molecule changes dramatically upon electronic excitation. wikipedia.org
For pyrene-1-carboxylic acid, the pKa in the ground state is approximately 4.0, while in the excited singlet state, it increases significantly to about 8.1. nih.govnih.govresearchgate.net This means that the carboxylate form (pyrene-COO⁻) is much more basic in the excited state.
This change in pKa drives the ESPT process. In a suitable pH range (between the ground- and excited-state pKa values), excitation of the pyrene-1-carboxylate anion can be followed by protonation from a proton donor in the surrounding medium during the excited-state lifetime. nih.govnih.gov This results in the observation of fluorescence from the protonated form (pyrene-COOH), even though the initial excitation was of the deprotonated species. The rate of this proton transfer is dependent on the concentration and strength of the proton donor. nih.gov This phenomenon has been studied with various proton donors, including organic acids and phosphate (B84403) buffers. nih.govnih.gov
| State | pKa |
|---|---|
| Ground State | ~4.0 |
| Excited Singlet State | ~8.1 |
Theoretical and Computational Investigations of Ethyl Pyrene 1 Carboxylate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical methods are instrumental in elucidating the distribution of electrons within a molecule, which governs its optical and electronic properties. For Ethyl pyrene-1-carboxylate, these calculations focus on both the ground and excited electronic states to predict its absorption, emission, and charge-transfer characteristics.
Density Functional Theory (DFT) has become a standard tool for studying the electronic structure of pyrene (B120774) derivatives due to its favorable balance of computational cost and accuracy. researchgate.net DFT studies on molecules structurally similar to this compound have been used to validate molecular structures and correlate theoretical findings with experimental data. nih.govsci-hub.se
Theoretical investigations on related pyrene-based systems reveal that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich pyrene core, while the lowest unoccupied molecular orbital (LUMO) can be distributed across the pyrene and the substituent, in this case, the ethyl carboxylate group. rsc.org This spatial distribution is critical for understanding intramolecular charge transfer (ICT) processes. The energy difference between the HOMO and LUMO, known as the bandgap, is a key parameter that correlates with the molecule's electronic absorption and emission properties. nih.govsci-hub.se Time-dependent DFT (TD-DFT) calculations are further employed to predict the electronic absorption spectra, identifying the nature of electronic transitions, such as π-π* or n-π* transitions, and their corresponding energies and oscillator strengths. nih.govrsc.org For many pyrene derivatives, transitions involving orbitals other than the immediate frontier orbitals (e.g., HOMO-1 to LUMO+1) can significantly contribute to the observed electronic spectra. nih.govsci-hub.se
Table 1: Representative Electronic Properties of Pyrene Derivatives Calculated by DFT (Note: These are illustrative values based on studies of similar pyrene compounds and may not represent exact values for this compound.)
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.0 to 3.8 eV |
| Major Absorption | Predicted wavelength of maximum absorption (λ_max) | 340 to 380 nm |
For a more rigorous description of electronic states, particularly the challenging excited states of polycyclic aromatic hydrocarbons, ab initio methods are employed. The photophysics of pyrene are famously characterized by two low-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ in Platt's notation, which have a significant influence on absorption and fluorescence behavior. rsc.orgnih.gov Accurately calculating the energies and ordering of these states is a long-standing challenge. rsc.org
High-level ab initio methods, such as multi-reference perturbation theory (MRPT), have been successfully applied to pyrene and its derivatives to untangle the nature of these excited states. rsc.orgnih.gov These studies confirm that for the parent pyrene, the ¹Lₑ state is the lowest singlet excited state, making its fluorescence of ¹Lₑ parentage. nih.gov However, substitution on the pyrene ring can perturb the energy levels and even invert the ordering of the ¹Lₐ and ¹Lₑ states, drastically altering the fluorescence properties. nih.gov
For calculating accurate ground-state properties and thermochemistry, such as heats of formation, composite methods like the Gaussian-n (Gn) theories are often used. A method like G3(MP2)//B3LYP combines geometries and frequencies from a lower-cost method (B3LYP) with a series of high-level single-point energy calculations (including MP2) to achieve high accuracy. While computationally intensive for a molecule the size of this compound, such methods provide benchmark data for ground-state energies and reaction thermodynamics. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are invaluable for exploring conformational landscapes, rotational dynamics, and the influence of the surrounding environment.
Potential energy surface (PES) scans, typically performed using quantum mechanical methods, can map the energy of the molecule as a function of one or more dihedral angles. nih.gov For similar aromatic esters and substituted alkyl groups, these barriers determine the preferred orientation of the substituent relative to the aromatic ring. nih.govresearchgate.net The rotation of the entire ethyl carboxylate group relative to the plane of the pyrene ring is expected to have a notable energy barrier due to steric hindrance with the neighboring hydrogen atom on the pyrene core. The rotation of the terminal ethyl group is generally less hindered. nih.gov
Table 2: Predicted Rotational Barriers in this compound (Note: Values are estimations based on computational studies of analogous substituted aromatic systems.)
| Rotational Bond | Description | Predicted Barrier Range (kcal/mol) |
| Pyrene–C(O)O-Et | Rotation of the entire ester group | 4 - 8 |
| O–CH₂CH₃ | Rotation of the ethyl group | 2 - 5 |
In condensed phases (liquids or solids), the behavior of this compound is heavily influenced by its interactions with neighboring molecules and the solvent. MD simulations are the primary tool for studying these effects. researchgate.net
A key intermolecular force for this molecule is the π–π stacking interaction between the large, flat pyrene rings. researchgate.netrsc.org These interactions are crucial in the formation of aggregates and in determining the packing structure in the solid state. researchgate.net The ester group, with its polar carbonyl and ether linkages, can participate in dipole-dipole interactions and, in appropriate solvents, act as a hydrogen bond acceptor.
The solvent environment can significantly alter the properties of the molecule. Solvatochromism, the change in color (absorption or emission spectra) with solvent polarity, is a common feature in pyrene derivatives. sci-hub.sescispace.com MD simulations, often combined with quantum mechanical calculations in a QM/MM (Quantum Mechanics/Molecular Mechanics) framework, can model how solvent molecules arrange around the solute and how this arrangement affects the electronic states, thereby predicting solvatochromic shifts. mdpi.com Simulations have shown that a polar solvent environment can enhance the strength of intramolecular hydrogen bonds and influence electron density distribution. mdpi.com
Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is a powerful predictive tool for understanding the chemical reactivity of a molecule and for exploring the detailed mechanisms of its reactions. For this compound, this involves identifying the most reactive sites on the molecule and modeling the transition states and intermediates of potential chemical transformations.
The reactivity of the pyrene core is of particular interest. Theoretical calculations indicate that the most electron-rich positions on the pyrene ring, and therefore the most susceptible to electrophilic attack, are C1, C3, C6, and C8. rsc.org Since the C1 position is already substituted, the C3, C6, and C8 positions remain as likely sites for further functionalization, for example, in nitration or halogenation reactions. researchgate.net Computational models can predict the products of such reactions by calculating the activation energies for attack at different positions. researchgate.net
Quantum chemical calculations can also be used to explore complex reaction pathways in detail. For instance, the mechanisms of oxidation or degradation can be modeled by identifying intermediates and calculating the energy barriers for each step. researchgate.net Furthermore, methods have been developed to simulate mass spectra from first principles, which involves modeling the complex fragmentation pathways of the molecular ion in the gas phase. researchgate.netrsc.orgnih.gov This provides a direct link between theoretical reaction dynamics and experimental characterization.
Computational Assessment of Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and energetic properties of molecules. For pyrene derivatives, DFT calculations have been employed to understand their stability, reactivity, and potential for use in various applications.
Research on pyrene-based imine derivatives has utilized DFT with the B3LYP functional and a 6-311G(2d,2p) basis set to perform theoretical computations. researchgate.net These studies calculate key energetic parameters to predict the behavior of these molecules. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap are crucial in assessing electronic properties and reactivity. researchgate.net While data for this compound is not directly available, the table below illustrates typical computational results for related pyrene compounds, demonstrating the insights gained from such analyses.
Table 1: Calculated Energetic Properties of Pyrene Derivatives Using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| E-pyrene-1-carbaldehyde oxime | - | - | - | 3.4489 researchgate.net |
| (E)-N-phenyl-1(pyren-1yl)methanimine | - | - | 2.493 researchgate.net | - |
| 5EE (1,4-phenylenebis(1-(pyren-1-yl)methanimine)) | - | - | 2.050 researchgate.net | - |
| 5ZZ (1,4-phenylenebis(1-(pyren-1-yl)methanimine)) | - | - | 2.071 researchgate.net | - |
Note: Specific HOMO and LUMO values for E-pyrene-1-carbaldehyde oxime were not provided in the cited source.
These calculations are fundamental in predicting the stability and reactivity of such compounds. The energy gap, in particular, is an indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net
Modeling of Photochemical Processes
The photophysical and photochemical properties of pyrene derivatives are of significant interest due to their fluorescence characteristics. cymitquimica.com Computational modeling, especially ab initio and Time-Dependent DFT (TD-DFT) calculations, provides a molecular-level understanding of the processes that occur upon photoexcitation.
Studies on pyrene-1-carboxylic acid have used ab initio quantum calculations to investigate the changes in molecular structure and electronic properties upon excitation from the ground state to the excited singlet state. nih.govresearchgate.net A key finding is the change in the pKa of the carboxylic acid group, which increases from approximately 4.0 in the ground state to 8.1 in the excited state. nih.govnih.gov This change is attributed to the stabilization of the bond between the pyrene ring and the carboxyl group, which gains more aromatic character in the excited state. nih.gov
The computational results for pyrene-1-carboxylic acid reveal specific changes in bond lengths upon excitation, which are indicative of the altered electronic distribution and geometry in the excited state. These structural changes are critical in understanding the photochemical behavior.
Table 2: Calculated Bond Lengths (Å) for Ground and Excited States of Pyrene-1-carboxylate
| Bond | Ground State (Å) | Excited State (Å) |
|---|---|---|
| C(ring)-C(carboxyl) | 1.564 | 1.487 |
Source: Adapted from ab initio quantum calculations on pyrene-1-carboxylate. researchgate.net
Furthermore, TD-DFT calculations have been performed on esters of pyrene-1-carboxylic acid, such as polyethylene (B3416737) glycol esters. researchgate.net These studies are instrumental in interpreting experimental absorption and emission spectra and understanding the nature of the electronic transitions involved in the photochemical processes. researchgate.net While the specific data for the ethyl ester is not detailed, these studies confirm that esterification influences the photophysical properties, and TD-DFT is a valid approach for modeling these effects. researchgate.net The modeling of such processes is crucial for the design of pyrene-based fluorescent probes and sensors. cymitquimica.com
Advanced Applications in Materials Science and Organic Electronics
Integration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The pyrene (B120774) moiety is well-known for its high fluorescence quantum yield and its ability to form stable excited-state dimers known as excimers, which can be harnessed in the design of light-emitting and photovoltaic devices. The introduction of an ethyl carboxylate group at the 1-position of the pyrene core can modulate the electronic and photophysical properties, influencing its performance in OLEDs and OPVs.
In the context of OLEDs, pyrene derivatives are versatile and can function as either the emissive material in the light-emitting layer or as a charge-transporting material in the hole transport layer (HTL) or electron transport layer (ETL). While direct reports on the use of Ethyl pyrene-1-carboxylate in OLEDs are limited, its potential can be inferred from the behavior of similar pyrene derivatives. The pyrene core itself is an excellent blue emitter, though its emission can be red-shifted due to aggregation. The ethyl carboxylate group, being an electron-withdrawing group, can influence the frontier molecular orbital (HOMO and LUMO) energy levels of the pyrene core. This tuning of energy levels is crucial for efficient charge injection and transport in multilayer OLED devices.
Research on related pyrene compounds has demonstrated their efficacy as both emitters and charge transporters. For instance, various functionalized pyrenes have been synthesized and incorporated into OLEDs, showcasing their potential to achieve high efficiencies and specific emission colors. A dissertation by Eli Espinoza from the University of California, Riverside, describes the synthesis of this compound and its characterization as a photosensitizer for initiating hole transfer, a fundamental process in both OLEDs and OPVs. escholarship.org This suggests that this compound could be a viable candidate for hole-transporting layers.
In organic photovoltaics, the function of a material is determined by its ability to absorb light and efficiently separate and transport charge. Pyrene derivatives have been explored as both donor and acceptor materials in OPV devices. The strong absorption of the pyrene core in the UV-Vis region makes it a suitable component for light harvesting. The ester group in this compound could potentially enhance its processability and influence the morphology of the active layer in bulk heterojunction solar cells.
The performance of OLEDs and OPVs is intrinsically linked to the photophysical properties of the constituent materials. For this compound, its fluorescence characteristics are of primary importance. The dissertation by Espinoza provides some key photophysical data for this compound. escholarship.org
| Property | Value | Reference |
|---|---|---|
| Synthesis Yield | 90% | escholarship.org |
| 1H NMR (400MHz, CDCl3) | δ = 9.25 (d, J=9.5Hz, 1H), 8.62 (d, J=8.1Hz, 1H), 8.24 (m, 3H), 8.10-8.00 (m, 4H), 4.52 (q, J=7.1Hz, 2H), 1.48 (t, J=7.1Hz, 3H) | escholarship.org |
The fluorescence quantum yield, lifetime, and emission spectrum of this compound would directly impact the efficiency and color purity of an OLED if used as an emitter. As a charge transport material, its ability to absorb light without significant emission in the desired range of the emitter would be crucial to prevent energy loss. The interaction between the pyrene core and the ethyl carboxylate group can lead to intramolecular charge transfer (ICT) character, which can be beneficial for charge separation in OPVs. The polarity of the ester group can also influence the solid-state packing of the molecules, which in turn affects charge mobility and device performance.
Application in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of organic electronics, and their performance is highly dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Pyrene and its derivatives are attractive candidates for OFETs due to the extended π-conjugation of the pyrene core, which can facilitate efficient charge transport. researchgate.net
While there are no direct reports on the fabrication of OFETs using this compound, the general properties of pyrene-based semiconductors suggest its potential. The planarity of the pyrene core promotes π-π stacking in the solid state, which is essential for creating pathways for charge carriers to move through the thin film. The ethyl carboxylate substituent can influence the molecular packing and the orientation of the molecules relative to the substrate and the electrodes, which are critical factors for achieving high charge carrier mobility.
The introduction of the ester group could potentially lead to different crystalline structures compared to pristine pyrene, which could either enhance or hinder the semiconducting performance. The electron-withdrawing nature of the carboxylate group might also impart n-type or ambipolar charge transport characteristics to the material, in contrast to the typically p-type behavior of many unsubstituted polycyclic aromatic hydrocarbons.
Charge carrier mobility is a key figure of merit for OFETs. Although specific charge carrier mobility data for this compound is not available in the reviewed literature, studies on other pyrene derivatives provide a benchmark. For example, some pyrene-based materials have exhibited high charge carrier mobilities, demonstrating the potential of the pyrene core as a building block for high-performance organic semiconductors. researchgate.netnih.gov
To ascertain the charge carrier mobility of this compound, experimental studies involving the fabrication of OFET devices and characterization using techniques such as time-of-flight (ToF) or space-charge-limited current (SCLC) measurements would be necessary. Such studies would elucidate the impact of the ethyl carboxylate group on the charge transport properties and determine its suitability for OFET applications.
Graphene and Carbon Nanomaterial Functionalization
The non-covalent functionalization of graphene and carbon nanotubes (CNTs) is a crucial step for their integration into various applications, as it can improve their dispersibility in solvents and polymers and tailor their electronic properties without disrupting their intrinsic sp²-hybridized carbon lattice. The pyrene moiety is an excellent anchor for this purpose due to its strong π-π stacking interactions with the graphitic surfaces of these nanomaterials.
This compound is a prime candidate for the functionalization of graphene and CNTs. The pyrene core can adsorb onto the nanomaterial surface, while the ethyl carboxylate group can serve several purposes. It can enhance the solubility of the functionalized nanomaterial in organic solvents, and it can also act as a site for further chemical modification.
A study on a related compound, 2-(thiophen-3-yl)this compound, highlights the potential of this class of molecules. researchgate.net The research suggests that such pyrene derivatives can be used to improve the dispersion of single-walled carbon nanotubes (SWCNTs) in solution and in organic semiconductor matrices, which is critical for fabricating thin-film heterojunctions for electronic devices. This indicates that this compound could similarly be employed to create stable dispersions of graphene and CNTs, facilitating their use in printable electronics, composites, and sensors. The ester functionality provides a handle for tuning the interfacial properties between the carbon nanomaterial and a surrounding matrix, which can be crucial for optimizing the performance of composite materials.
Non-Covalent Functionalization via π-π Stacking Interactions
Non-covalent functionalization is a preferred method for modifying the surfaces of materials without altering their intrinsic electronic structure. mdpi.comacs.org This approach relies on weaker interactions such as van der Waals forces, hydrogen bonds, and particularly π-π stacking. acs.orgresearchgate.net The pyrene moiety of this compound is an ideal candidate for this purpose due to its large, delocalized π-electron system.
This pyrene core can form strong π-π stacking interactions with the graphitic, sp²-hybridized surfaces of carbon-based nanomaterials like graphene and carbon nanotubes (CNTs). mdpi.comresearchgate.net The pyrene acts as an anchor, effectively tethering other functional groups—in this case, the ethyl carboxylate group—to the nanomaterial surface. acs.orgrsc.org This interaction is strong and stable; for instance, the force of π-π interactions between a single pyrene molecule and a graphite (B72142) surface in an aqueous solution has been measured to be approximately 55 pN. acs.org This method of attachment is advantageous because it preserves the desirable electronic properties of the nanomaterial, which can be compromised by covalent functionalization methods that disrupt the sp² lattice. mdpi.com Engineered constructs with a terminal pyrene molecule can create a stable, self-assembled monomolecular layer on a graphene surface, driven by the sharing of free electrons between the pyrene and the graphene lattice. mdpi.com
Enhancement of Dispersibility and Stability of Nanomaterials
A significant challenge in the practical application of nanomaterials is their tendency to agglomerate due to strong van der Waals forces, which can diminish their performance. nih.gov Non-covalent functionalization with molecules like this compound offers an effective solution to this problem. By anchoring the pyrene group to the surface of a nanomaterial, the associated functional groups can radically alter the material's surface chemistry. researchgate.netnih.gov
For example, functionalizing multi-walled carbon nanotubes (MWNTs) with a pyrene-polyethylene glycol (pyrene-PEG) molecule leads to the formation of a stable dispersion of the nanotubes in water. rsc.org The pyrene end attaches to the MWNT surface via π-π stacking, while the hydrophilic PEG chains extend into the aqueous medium, preventing the nanotubes from clumping together. rsc.org Similarly, the ethyl carboxylate group in this compound can improve the compatibility and processability of nanomaterials within polymer matrices or solvents. researchgate.net This functionalization enhances the material's dispersibility and stability, which is crucial for creating uniform composites and reliable electronic devices. researchgate.netnih.gov
Contributions to Capacitive Energy Storage in Electrodes
The functionalization of electrode materials with pyrene derivatives has been shown to significantly enhance their performance in energy storage devices, particularly in Electrical Double-Layer Capacitors (EDLCs), also known as supercapacitors. researchgate.net The high surface area of materials like graphene is ideal for EDLCs, but their performance can be further improved through surface modification. researchgate.net
Research has demonstrated that functionalizing graphene electrodes with 1-pyrenecarboxylic acid (PCA), a close relative of this compound, increases the specific capacitance by an order of magnitude—from approximately 30 F/g for pure graphene to 200 F/g for the functionalized version. epa.govresearchgate.net This dramatic improvement is attributed to several factors. Firstly, the functionalization significantly increases the electrical double-layer capacitance. epa.govresearchgate.net Secondly, the hydrophilic carboxylate group enhances the wettability of the electrode surface by the aqueous electrolyte, allowing for more efficient ion transport and charge accumulation. researchgate.net Similar effects have been observed with functionalized carbon nanotubes, where a 50-fold increase in capacitance was noted after surface modification that increased wettability. rsc.org The presence of charged pyrene-appended molecules at the graphene-solvent interface can increase the double-layer capacitance by creating a layer of charge that attracts counter-ions from the electrolyte. nih.gov
| Electrode Material | Functionalizing Agent | Specific Capacitance (F/g) | Reference |
| Graphene | None | ~30 | epa.govresearchgate.net |
| Graphene | 1-Pyrenecarboxylic Acid (PCA) | ~200 | epa.govresearchgate.net |
| MWNT Array | Pyrene-PEG | 50-fold increase vs. unfunctionalized | rsc.org |
| Py-DSDA-COP | None | 56.18 | rsc.org |
| Py-DSDA-COP/SWCNTs | None | 171 | rsc.org |
Table 1: Comparison of specific capacitance for various electrode materials, demonstrating the enhancement provided by pyrene-based functionalization.
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as bridging ligands. rsc.orgrsc.org The unique properties of the pyrene scaffold have made pyrene-based carboxylates highly attractive ligands for the synthesis of novel MOFs with applications in luminescence, sensing, and photocatalysis. researchgate.netepfl.ch
Pyrene Carboxylate as a Bridging Ligand in MOF Synthesis
The functionalization of a pyrene core with multiple carboxylate groups allows it to act as a bridging ligand, connecting metal nodes to form extended, porous three-dimensional structures. rsc.orgscispace.com A prominent example is 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy), which has been used to synthesize a variety of MOFs with different metal ions, including zirconium (in the well-known NU-1000 MOF), zinc, calcium, and others. rsc.orgbohrium.comnih.gov
In these structures, the carboxylate groups of the ligand coordinate with the metal centers, while the large, aromatic pyrene units form the structural backbone of the framework. acs.org The geometry and connectivity of the resulting MOF depend on the coordination preference of the metal ion and the orientation of the ligand. nih.gov For example, a calcium-based MOF synthesized with a TBAPy ligand resulted in a non-interpenetrated 3D framework constructed from infinite rod-shaped calcium-carboxylate secondary building units. bohrium.com The use of pyrene carboxylates as ligands allows for the design of MOFs with large pore sizes and high surface areas, which are beneficial for applications in gas storage and catalysis. rsc.org
Luminescent Properties of Pyrene-Based MOFs
Pyrene is well-known for its distinctive photoluminescent properties. rsc.orgresearchgate.net It can exhibit fluorescence from its monomeric state or, when molecules are in close proximity, from an excited-state dimer known as an excimer. rsc.org The excimer emission is red-shifted compared to the monomer emission. rsc.org Incorporating pyrene-based ligands into MOFs can harness these properties, leading to materials with unique luminescent behaviors. rsc.orgbohrium.com
The rigid and well-defined structure of a MOF can control the spacing and orientation of the pyrene ligands, allowing for the tuning of their photophysical properties. rsc.org For instance, a 3D pyrene-based MOF was shown to exhibit excimer fluorescence over a broad temperature range (20–450 K). bohrium.com The luminescent properties of these MOFs are highly sensitive to their environment, making them excellent candidates for chemical sensors. rsc.org Studies have shown that the backbone structure of the MOF profoundly affects its fluorescent response to analytes like polycyclic aromatic hydrocarbons (PAHs), as the structure influences the energy of the excited state and the potential for photo-induced electron transfer. rsc.org
Photocatalytic Activity within MOF Architectures
The combination of light-absorbing organic ligands and catalytically active metal nodes makes MOFs promising materials for photocatalysis. epfl.chacs.org Pyrene-based MOFs are particularly effective due to the strong visible-light absorption and favorable electronic properties of the pyrene ligand. acs.orgrsc.org These MOFs can absorb light, generate electron-hole pairs, and use these charge carriers to drive chemical reactions. acs.org
Applications in Chemical Sensing and Fluorescent Probing
Development of Fluorescent Chemosensors
Fluorescent chemosensors are molecules designed to signal the presence of a specific chemical species through a change in their fluorescence properties. The pyrene (B120774) scaffold, as present in ethyl pyrene-1-carboxylate, is a popular choice for the fluorophore component of these sensors due to its well-defined monomer and excimer emissions, which can be modulated by interaction with an analyte.
Detection of Nitro-Containing Analytes (e.g., Explosives)
Fluorescent sensors based on pyrene derivatives have been extensively investigated for the detection of nitroaromatic compounds, a key component of many explosives. The electron-deficient nature of nitroaromatics facilitates a photoinduced electron transfer (PET) from the electron-rich excited state of the pyrene fluorophore, leading to a "turn-off" or quenching of the fluorescence signal. nih.govresearchgate.net This interaction forms the basis for the sensitive detection of these hazardous materials.
While direct studies on this compound for this specific application are not extensively documented, the principle is well-established with similar pyrene-based structures. For instance, polymers and other molecular frameworks containing pyrene units exhibit significant fluorescence quenching in the presence of nitroaromatic compounds like 2,4,6-trinitrophenol (picric acid) and 2,4-dinitrotoluene. researchgate.net The efficiency of this quenching is often quantified by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (the nitroaromatic analyte). The carboxylate group in pyrene-1-carboxylic acid and its esters can further influence the electronic properties of the pyrene ring system, potentially modulating the sensitivity and selectivity of the sensor. nih.gov
Table 1: Examples of Pyrene-Based Fluorescent Sensors for Nitroaromatic Compounds
| Sensor Type | Analyte Detected | Quenching Efficiency | Reference |
| Pyrene-functionalized star polymers | 2,4,6-Trinitrophenol | 99.4% | |
| Monolayer assembly of pyrene | Nitroaromatic compound vapors | High sensitivity | nih.gov |
| Triphenylamine carboxylic acids | Picrate anion | High binding affinity | nih.gov |
This table presents data for pyrene derivatives to illustrate the sensing principle; specific data for this compound is not available.
Anion Recognition through Supramolecular Interactions
The design of synthetic receptors for the selective recognition of anions is a significant area of supramolecular chemistry with applications in environmental and biological sensing. nih.gov this compound has been utilized as a building block in the synthesis of more complex fluorescent anion sensors.
A notable example involves the incorporation of this compound into a calix researchgate.nettriazolium conjugate. In this system, the pyrene unit acts as the fluorescent signaling component. The calixarene (B151959) macrocycle provides a pre-organized cavity for binding anions, and the triazolium groups serve as hydrogen-bond donors to enhance anion affinity. The binding of an anion within the receptor cavity perturbs the electronic environment of the pyrene moiety, leading to a discernible change in its fluorescence emission, thus signaling the recognition event. This demonstrates the crucial role of this compound as a foundational element in the construction of sophisticated supramolecular sensors.
Gas Sensing Applications (e.g., Ethylene Detection)
The detection of specific gases is critical in various fields, from agriculture (monitoring fruit ripening via ethylene) to industrial safety. rsc.org While fluorescent sensors offer a promising platform for gas detection, there is currently a lack of specific research in the available scientific literature detailing the application of this compound for gas sensing, including the detection of ethylene. The development of such sensors would likely require the incorporation of the pyrene ester into a solid-state matrix or a polymer film that can selectively interact with the target gas and translate this interaction into a change in the fluorescence properties of the pyrene core.
Pyrene-Based Fluorescent Probes for Environmental Monitoring
The persistence of certain organic pollutants in the environment necessitates the development of sensitive and selective methods for their detection. Pyrene-based fluorescent probes, owing to their strong emission and sensitivity, are well-suited for this purpose.
Detection of Persistent Organic Pollutants (e.g., Perfluorooctanoic Acid)
Perfluorooctanoic acid (PFOA) is a persistent organic pollutant with widespread environmental contamination and potential health risks. Fluorescent chemosensors incorporating the pyrene unit have been successfully developed for the detection of PFOA in aqueous environments. nih.gov
One such approach utilizes polyamine chains functionalized with a pyrene group. In these systems, the protonated amine groups can form salt bridges with the carboxylate headgroup of PFOA. This binding event brings the PFOA molecule into proximity with the pyrene fluorophore, inducing a quenching of its fluorescence emission. This "turn-off" response allows for the optical detection of PFOA. While these specific sensors used a pyrene unit attached to a polyamine rather than being an ethyl ester, the underlying principle of using the pyrene fluorescence to signal the binding of a persistent organic pollutant is clearly demonstrated. The hydrophobic nature of the pyrene core can also contribute to the binding of the fluorinated alkyl chain of PFOA.
Table 2: Research Findings on a Pyrene-Based Sensor for PFOA
| Receptor | Interaction Mechanism | Effect on Fluorescence | pH Range |
| Pyrene-containing triamine (L1) | Salt bridge formation with protonated amine groups | Quenching | Neutral and slightly acidic |
| Zn(II) complex of pyrene-containing triamine | Coordination of PFOA by the Zn(II) complex | Quenching | pH 8 |
This table is based on a study of pyrene-containing polyamines, illustrating the potential of the pyrene moiety for PFOA detection. nih.gov
Molecularly Imprinted Polymer (MIP) Membrane-Based Sensors
Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have recognition sites that are complementary in shape, size, and functionality to a specific target molecule. cymitquimica.com This "molecular memory" makes them highly selective, akin to artificial antibodies. When a fluorescent molecule is incorporated into a MIP, the binding of the target analyte can induce a change in the fluorescence, creating a highly selective and sensitive sensor.
The general process for creating a MIP involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (the analyte of interest). After polymerization, the template is removed, leaving behind specific recognition cavities. If a fluorophore like this compound were to be included in this polymer matrix, its fluorescence could be modulated by the binding of the template molecule into the nearby imprinted sites. However, based on a review of the current scientific literature, there are no specific examples of the direct incorporation of this compound into a molecularly imprinted polymer membrane for sensing applications.
General Principles of Pyrene Fluorescence in Sensing
Pyrene and its derivatives, such as this compound, are widely employed as fluorescent probes due to their high fluorescence quantum yield, long fluorescence lifetime, and exceptional sensitivity to the surrounding environment. rsc.orgnih.govresearchgate.net These characteristics make them ideal candidates for developing sensors that can detect minute changes in their immediate vicinity, including the presence of specific metal ions, anions, and neutral molecules. rsc.org
The core of pyrene's sensing capability lies in the modulation of its fluorescence emission. This can occur through two primary mechanisms: changes in the intensity of its monomer emission (quenching or enhancement) and shifts in the ratio of its monomer to excimer emission.
Mechanisms of Fluorescence Quenching and Enhancement
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For pyrene-based sensors, this "turn-off" mechanism is a common strategy for analyte detection. Conversely, fluorescence enhancement, a "turn-on" mechanism, can also be engineered for sensing applications.
Several photophysical processes can lead to fluorescence quenching:
Photoinduced Electron Transfer (PET): PET is a primary mechanism for quenching in fluorescent sensors. wikipedia.orgrsc.org In a typical PET sensor, the pyrene fluorophore is linked to a receptor unit. In the absence of the target analyte, excitation of the pyrene moiety leads to the transfer of an electron from the receptor to the excited pyrene, a non-radiative process that quenches fluorescence. wikipedia.orgmontclair.eduyoutube.com Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" of fluorescence. montclair.eduyoutube.com Conversely, a "turn-off" sensor can be designed where the analyte facilitates the PET process.
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor and an acceptor. nih.govcapes.gov.br For FRET to occur, the emission spectrum of the donor (in this case, pyrene) must overlap with the absorption spectrum of the acceptor, and they must be in close proximity (typically 10-100 Å). nih.gov In a FRET-based sensor, the binding of an analyte can bring the pyrene donor and an acceptor molecule closer, leading to quenching of the pyrene fluorescence and simultaneous emission from the acceptor. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler". nih.gov
Chelation-Enhanced Quenching (CHEQ): In some cases, the binding of a metal ion to a pyrene derivative can lead to fluorescence quenching through the CHEQ effect. rsc.org
Dynamic and Static Quenching: Quenching can also occur through collisional (dynamic) or ground-state complex formation (static) mechanisms. For instance, molecules like oxygen are known to be effective dynamic quenchers of pyrene fluorescence. researchgate.netacs.org
Fluorescence enhancement can occur through various mechanisms, often by inhibiting a pre-existing quenching pathway. For example, a novel pyrene-based probe was designed to detect formaldehyde (B43269), where its addition to a solution containing the probe resulted in a strong fluorescence enhancement. nih.gov Another mechanism is Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE), where the aggregation of pyrene derivatives, sometimes induced by an analyte, can lead to a significant increase in fluorescence intensity. rsc.org
A summary of common fluorescence modulation mechanisms is presented below:
| Mechanism | Description | Typical Outcome for Pyrene Emission |
| Photoinduced Electron Transfer (PET) | Electron transfer between an excited pyrene and a receptor unit. | Quenching (can be designed for enhancement). montclair.eduyoutube.com |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited pyrene (donor) to an acceptor molecule. | Quenching of pyrene emission, possible sensitized emission from the acceptor. nih.govrsc.org |
| Chelation-Enhanced Quenching (CHEQ) | Quenching upon chelation with a metal ion. | Quenching. rsc.org |
| Aggregation-Induced Emission (AIE) | Enhanced emission upon aggregation of pyrene derivatives. | Enhancement. rsc.org |
Excimer/Monomer Emission Ratio as a Sensing Parameter
A unique and powerful feature of pyrene is its ability to form an "excimer," which is an excited-state dimer that forms from the interaction of an excited pyrene molecule with a ground-state pyrene molecule. nih.gov This process is highly dependent on the concentration and proximity of the pyrene units.
Monomer Emission: At low concentrations or when pyrene molecules are far apart, they emit fluorescence as individual molecules (monomers). This emission is characterized by a structured spectrum with peaks typically in the 370-420 nm range. nih.gov
Excimer Emission: When two pyrene molecules are in close proximity (around 10 Å), the excited pyrene can form an excimer with a neighboring ground-state pyrene. nih.gov This excimer then emits light at a longer wavelength, resulting in a broad, structureless band centered around 450-550 nm. nih.gov
The ratio of the excimer emission intensity (IE) to the monomer emission intensity (IM) is a highly sensitive parameter that can be used for sensing. nih.gov Any event that changes the distance between two pyrene moieties will alter this IE/IM ratio. This principle is widely used in developing ratiometric fluorescent probes, which are often more reliable than intensity-based probes as they can correct for variations in probe concentration and instrumental factors.
For example, a sensor can be designed where two pyrene units are linked together. In the initial state, they might be held apart, showing strong monomer emission. Upon binding to a target analyte, a conformational change could bring the two pyrene units closer, leading to a decrease in monomer emission and a simultaneous increase in excimer emission. rsc.org This switching from monomer to excimer emission provides a clear and measurable signal for the detection of the analyte. rsc.org Studies have shown a clear inverse correlation between the excimer/monomer ratio and the distance between pyrene probes. acs.org This ratiometric approach has been successfully applied to detect various analytes, including metal ions and biological macromolecules. rsc.orgnih.gov
Supramolecular Chemistry and Self Assembly Phenomena
Investigation of Self-Assembly Processes in Solution
The self-assembly of pyrene (B120774) derivatives in solution is a dynamic process that gives rise to a variety of supramolecular structures. These assemblies are influenced by factors such as solvent polarity, concentration, and the specific nature of the pyrene derivative.
Micelle Formation and Aggregation Behavior
In aqueous environments, amphiphilic pyrene derivatives can form micelles, where the hydrophobic pyrene core is shielded from the polar solvent. acs.orgresearchgate.net This aggregation is often characterized by changes in the fluorescence spectrum of the pyrene moiety. In dilute solutions, pyrene typically exhibits a monomer emission with a well-defined vibrational structure. As the concentration increases and aggregation occurs, a broad, structureless emission band at longer wavelengths, known as excimer emission, becomes prominent. nih.govncku.edu.twacs.org This excimer formation arises from the π-π stacking of pyrene units within the aggregates. researchgate.netrsc.org
The aggregation behavior of pyrene derivatives is not limited to micelle formation and can lead to various morphologies, including nanorods and other complex structures, even in the absence of a template. researchgate.netnih.gov The study of aggregation-induced emission (AIE) in pyrene derivatives has also gained significant attention, where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. rsc.orgmdpi.com This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state.
The critical micelle concentration (CMC) is a key parameter in characterizing the micelle formation of surfactants. For a cationic gemini (B1671429) surfactant containing a pyrene tail, the CMC was determined to be 0.15 (±0.02) mM through surface tension and time-resolved fluorescence measurements. nih.gov
| Pyrene Derivative System | Key Findings | References |
|---|---|---|
| Pyrene derivatives in SDS micelles | The pyrene core is located in the micelle's core, while the more polar tail remains in the polar environment. | researchgate.net |
| Pyrene-labeled gemini surfactant (Py-3-12) | Determined a critical micellar concentration (CMC) of 0.15 (±0.02) mM and an aggregation number (Nagg) of 14.0 (±0.2) units per micelle. | nih.gov |
| Pyrene in crown ether surfactant (C10O18C) micelles | Observed strong excimer emission at low pyrene concentrations, suggesting localization of pyrene near the crown ether ring. | ncku.edu.twacs.org |
Nanojar Integration and Templated Assembly
Pyrene derivatives can be integrated into more complex supramolecular systems, such as nanojars. acs.orgnih.govnih.gov Nanojars are coordination complexes that self-assemble around hydrophilic anions. nih.govnih.gov The incorporation of pyrene-functionalized ligands into these structures allows for the development of fluorescent nanojars. acs.orgnih.govnih.gov The fluorescence of the pyrene moiety is often quenched upon attachment to the nanojar, likely due to the presence of paramagnetic Cu(II) ions. acs.orgnih.govnih.gov
Templated assembly utilizes pre-existing structures to guide the formation of new supramolecular architectures. While specific examples involving ethyl pyrene-1-carboxylate in templated assembly are not prevalent in the provided context, the general principle involves using a template to control the organization of self-assembling molecules. This can lead to the formation of highly ordered structures that would not form spontaneously in solution. The self-assembly of pyrene derivatives into well-defined microstructures, such as single-crystalline building blocks, has been shown to be driven by strong π-π interactions. mdpi.com
| System | Description | Key Findings | References |
|---|---|---|---|
| Pyrene-functionalized fluorescent nanojars | Supramolecular coordination complexes of pyrazolate, Cu2+, and OH- ions that self-assemble around hydrophilic anions. | Fluorescence of the pyrene is significantly quenched when attached to the nanojars. | acs.orgnih.govnih.gov |
Non-Covalent Interactions in Supramolecular Architectures
The formation and stability of supramolecular assemblies of this compound are dictated by a delicate balance of various non-covalent interactions. These weak forces, acting in concert, are responsible for the rich structural diversity observed in these systems.
π-π Stacking Interactions
The large, electron-rich surface of the pyrene ring makes π-π stacking a dominant force in the self-assembly of its derivatives. mdpi.com These interactions arise from the electrostatic and van der Waals forces between the aromatic rings. In the solid state, pyrene molecules often arrange in a stacked fashion, leading to the formation of excimers upon photoexcitation. wpmucdn.comosti.gov The extent of overlap between the pyrene moieties in these stacks can influence the photophysical properties of the resulting assembly. osti.gov
The strength of π-π stacking can be modulated by the substituents on the pyrene core. The rigid and planar structure of pyrene enhances intermolecular stacking, which is crucial for applications such as organic electronics. ossila.com In some cases, π-stacking interactions can be strong enough to drive the selective self-assembly of complex architectures. acs.org
| System | Observation | Significance | References |
|---|---|---|---|
| Tetrasubstituted pyrene discotic derivatives | Strong π-π interactions lead to the growth of well-defined single-crystalline microstructures. | Promotes charge mobility for applications in organic field-effect transistors. | mdpi.com |
| Pyrene-N-methylacetamide isomers | The extent of overlap in π-π stacking in the excited state differs between isomers, affecting excimer emission. | Demonstrates how subtle structural changes can influence supramolecular organization and photophysics. | osti.gov |
| Self-assembled MII4L6 architectures | π-stacking interactions between the pyrene panels of the ligands stabilize the complex structures. | Highlights the role of π-stacking in directing the formation of specific, complex supramolecular assemblies. | acs.org |
Hydrogen Bonding and CH-π Interactions
While π-π stacking is a major driving force, hydrogen bonding and CH-π interactions also play a crucial role in directing the self-assembly of this compound and related compounds. researchgate.netnih.govsemanticscholar.org Hydrogen bonds, formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen, provide directionality and strength to the supramolecular structure. researchgate.netethz.chnih.gov
| Interaction Type | Description | Example System | References |
|---|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Supramolecular structures of 4-(5-nitro-2-furyl)-1,4-dihydropyridines linked by N-H···O hydrogen bonds. | nih.gov |
| CH-π Interactions | Weak interaction between a C-H bond and a π-system. | Calix nih.govpyrrole receptors where methyl groups of a bound guest engage in CH-π interactions with the aromatic walls of the host. | mdpi.com |
| Combined Interactions | Synergistic effect of hydrogen bonding and CH-π interactions. | Crystal packing of diethyl 1-(pyrene-1-carboxamido)methylphosphonate stabilized by π-π stacking, hydrogen bonds, and C-H···π interactions. | researchgate.net |
Host-Guest Chemistry
The field of host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. The pyrene moiety can act as a guest, being included within the cavity of a host molecule, or as part of a larger host system. nih.gov The interactions within these host-guest complexes are typically non-covalent and can include hydrogen bonding, π-π stacking, and hydrophobic interactions. semanticscholar.orgrsc.org
For instance, pyrene derivatives have been incorporated as guest molecules into polymer matrices. nih.govmdpi.com The host matrix can influence the spatial localization and photophysical properties of the pyrene guest. nih.gov The study of such systems is important for the development of new materials with tailored properties, such as sensors and drug delivery systems.
| System | Description | Key Findings | References |
|---|---|---|---|
| Pyrene- and phosphonate-containing fluorescent probe in a host polymer matrix | A pyrene derivative is incorporated as a guest into an amphiphilic copolymer. | The host matrix directs the spatial localization of the guest and alters its properties. | nih.govmdpi.com |
| Cation-π interactions with pyrene | Theoretical study of the interaction between alkali metal cations and pyrene. | The balance between cation-π interactions, cation-water complexation, and hydrogen bonding determines the complex formation. | nih.gov |
Rational Design of Supramolecular Receptors
The rational design of supramolecular receptors leveraging the unique photophysical properties of the pyrene moiety has been a subject of significant interest in the field of molecular recognition and sensing. The incorporation of a pyrene unit into a receptor framework offers the potential for fluorescent signaling upon guest binding, primarily through the modulation of its characteristic monomer and excimer emissions. While research on supramolecular receptors built solely from "this compound" is not extensively documented, the principles of their design can be inferred from studies on closely related pyrene-1-carboxylic acid and other pyrene derivatives.
The design of such receptors is predicated on the strategic placement of binding sites and the pyrene signaling unit. The this compound molecule itself possesses key features for supramolecular assembly: the planar, aromatic pyrene core which is prone to π-π stacking interactions, and the ethyl carboxylate group which can participate in hydrogen bonding or coordination with metal ions. These non-covalent interactions are fundamental to the formation of host-guest complexes.
Research Findings:
The photophysical properties of probes based on pyrene-1-carboxylic acid are significantly influenced by the substitution at the carboxyl group. The presence of a carbonyl group in the α-position to the pyrene ring can lead to broader absorption and emission bands with less defined vibrational structure compared to derivatives where a methylene (B1212753) group is attached to the pyrene ring. researchgate.net This suggests that the electronic communication between the pyrene fluorophore and the binding site can be finely tuned through the design of the linker.
Furthermore, the fluorescence of pyrene derivatives is highly sensitive to the local environment. This property is exploited in the design of fluorescent chemosensors. For example, pyrene-based probes have been developed for the detection of metal ions, where the coordination of the metal to a receptor site tethered to the pyrene alters the fluorescence output, either through quenching or enhancement of the monomer or excimer emission. rsc.org The intensity ratio of the monomer to excimer emission is a particularly useful ratiometric signal that is dependent on the intermolecular distance and orientation of the pyrene units.
The tables below summarize key data from studies on related pyrene-carboxylate systems, which can be considered as foundational for the rational design of receptors based on this compound.
Table 1: Crystallographic Data for a Copper(II) Pyrene-1-Carboxylate Dimer
| Parameter | Value |
| Compound | [Cu₂(pyr-COO⁻)₄(DMSO)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.593(2) |
| b (Å) | 14.834(3) |
| c (Å) | 16.299(3) |
| β (°) | 109.23(3) |
| Cu···Cu distance (Å) | 2.5934(3) |
| Data sourced from studies on copper(II) complexes of pyrene-1-carboxylic acid. nih.gov |
Table 2: Photophysical Properties of Pyrene-Based Fluorescent Probes
| Probe Derivative | Linkage to Pyrene | Emission Characteristics | Fluorescence Lifetime (ns) |
| Based on 4-oxo-4-(1-pyrene)butanoic acid | Carbonyl in α-position | Broad emission band | 1-10 |
| Based on 1-pyreneacetic acid | Methylene group | Similar to alkyl pyrene | >100 |
| Based on 1-pyrenecarboxylic acid | Carbonyl in α-position | Some vibrational resolution | 1-10 |
| This table illustrates the influence of the linkage between the pyrene fluorophore and a functional group on the photophysical properties, which is a key consideration in receptor design. researchgate.net |
Biological Research Applications: Mechanistic Insights
Role as an Extrinsic Fluorescent Label in Biophysical Studies
The pyrene (B120774) group, the core of ethyl pyrene-1-carboxylate, is a versatile fluorescent probe used to gain insights into various biological systems. Its sensitivity to the polarity of its surroundings and its ability to form excimers are the two key features exploited in these studies. nih.gov
The fluorescence emission spectrum of pyrene features several vibronic bands. The relative intensity of these bands, particularly the ratio of the third to the first vibronic band (IIII/II), is highly dependent on the polarity of the probe's microenvironment. nih.govnih.gov This "Py value" is higher in nonpolar environments and lower in polar environments. nih.gov By covalently attaching a pyrene-based label to a protein or other biomolecule, researchers can monitor changes in the local environment that occur as a result of:
Protein Conformational Changes: A change in protein folding can move the attached pyrene probe to a more or less solvent-exposed site, resulting in a measurable change in the Py value. nih.gov
Protein-Protein Interactions: The formation of a protein complex can alter the environment around the probe, for instance, by moving it to a buried, nonpolar interface, which can be detected by an increase in the Py value. nih.gov
Excimer Formation: If two pyrene-labeled molecules come into close contact, excimer fluorescence can be observed. This phenomenon is a direct indicator of molecular proximity and is widely used to study protein oligomerization and the assembly of biomolecular complexes. nih.gov
The high extinction coefficient of pyrene allows these studies to be conducted at physiologically relevant concentrations. nih.gov
The pyrene fluorophore is an effective tool for studying the properties of lipid membranes. When incorporated into a membrane, the pyrene probe's fluorescence provides information about the local polarity and fluidity. The sensitivity of the vibronic fine structure to solvent polarity can indicate the position of the probe within the lipid bilayer. nih.gov For instance, a higher IIII/II ratio suggests a location deep within the nonpolar core of the membrane, whereas a lower ratio indicates a position closer to the polar headgroup region. nih.gov
Furthermore, the lateral diffusion of pyrene-labeled lipids or peptides within the membrane can be monitored by measuring the rate of excimer formation. This provides quantitative data on the fluidity and dynamics of the membrane microenvironment. This technique has been instrumental in understanding how factors like cholesterol content or the presence of specific proteins can modulate membrane properties.
Peptide and Nucleic Acid Conjugates
The conjugation of the pyrene-1-carboxylate moiety to peptides and nucleic acids creates powerful tools for studying and influencing cellular processes. The carboxylic acid group of 1-pyrene carboxylic acid (PCA) is a convenient handle for covalent attachment to amine groups on these biomolecules. nih.gov
Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and are used to deliver various molecular cargoes into cells. nih.govnih.gov A significant challenge in CPP development is improving their internalization efficiency. Research has shown that modifying CPPs, particularly oligoarginines, with 1-pyrene carboxylic acid (PCA) can dramatically enhance their cellular uptake. nih.govmdpi.com
In one study, various oligoarginines were modified with PCA at the N-terminus or on a lysine (B10760008) side chain. nih.gov The key findings from this research include:
Enhanced Internalization: The PCA-modified peptides showed significantly higher internalization in tumor cell lines compared to their unmodified counterparts. nih.govnih.gov
Influence of Modification Site: The position of the PCA group was found to be crucial. N-terminal modification proved to be highly effective. It is proposed that the large, hydrophobic pyrene group facilitates interaction with the cell membrane, aiding the translocation process. nih.gov
Mechanism of Uptake: The internalization of these modified peptides involves more than one endocytic pathway. It is suggested that the electron-rich surface of the pyrene can engage in ion-pair-π interactions, which helps to orient the CPP-cargo complex towards the membrane interior, facilitating its entry. nih.gov
These findings demonstrate that the aromatic and hydrophobic nature of the pyrene moiety can be strategically used to overcome the limitations of shorter, less effective oligoarginines, making them as efficient as well-established CPPs like octaarginine. nih.govnih.gov
| Peptide Derivative | Modification | Observed Effect on Internalization | Proposed Mechanistic Contribution |
| Oligoarginine | None (Control) | Baseline internalization | Standard CPP activity |
| PCA-Oligoarginine | 1-Pyrene Carboxylic Acid at N-terminus | Significantly enhanced internalization nih.gov | Increased hydrophobicity, improved membrane interaction, potential ion-pair-π interactions nih.gov |
| PCA-Oligoarginine | 1-Pyrene Carboxylic Acid on Lysine side chain | Varied effects, sometimes less effective than N-terminal modification nih.gov | Positional effects influence interaction with membrane and arginine side chains nih.gov |
This table summarizes findings based on studies with 1-pyrene carboxylic acid (PCA) to illustrate the likely effects of such modifications.
The pyrene group can be attached to nucleic acids or their mimics (like Peptide Nucleic Acids, PNA) to serve as a fluorescent probe for structure and recognition. nih.gov Pyrene's planar aromatic structure allows it to interact with the bases of DNA and RNA through noncovalent interactions, such as intercalation between base pairs or binding within the major or minor grooves. nih.gov
These interactions can be monitored by changes in pyrene's fluorescence. For example, the fluorescence of pyrene is often quenched by neighboring guanine (B1146940) bases through a process called photoinduced electron transfer (PET). nih.gov This quenching is distance-dependent and can be used to monitor conformational changes in nucleic acids, such as the formation of specific secondary structures or binding events.
Furthermore, pyrene-functionalized oligonucleotides have been designed for covalent binding. In such systems, a photochemically reactive group is included alongside the pyrene. After initial noncovalent binding to the target nucleic acid, irradiation with light can trigger a reaction that results in a permanent covalent bond, effectively "locking" the fluorescent label in place. This dual-labeling strategy, combining reversible noncovalent binding with irreversible covalent attachment, has significant potential in diagnostics and biomedical sciences. nih.gov
Mechanistic Studies of Biorecognition Events
Biorecognition, the specific interaction between two biomolecules, is fundamental to virtually all biological processes. The unique fluorescence properties of the pyrene core in compounds like this compound make it an ideal label for studying the mechanisms of these events. nih.govias.ac.in
When a pyrene-labeled molecule binds to its biological target (e.g., a protein or a specific DNA sequence), the pyrene probe often experiences a change in its local environment. This change is reported through a corresponding change in its fluorescence signal. For instance, the binding of a pyrene-labeled substrate to the active site of an enzyme can be monitored in real-time by observing the change in the Py value as the probe moves from a polar aqueous environment to a nonpolar binding pocket. nih.gov
Similarly, the specific recognition of a DNA sequence by a pyrene-functionalized PNA can be detected by a change in fluorescence quenching, providing insight into the binding affinity and specificity. nih.govfortislife.comthermofisher.com The ability to observe these changes provides detailed mechanistic information about the binding event itself, including kinetics, thermodynamics, and the structural nature of the resulting complex.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes for Highly Functionalized Pyrene (B120774) Esters
The synthesis of pyrene derivatives has traditionally focused on electrophilic substitution at the 1, 3, 6, and 8 positions, which are the most reactive sites. rsc.org However, achieving more complex substitution patterns and functionalizing the less reactive positions (e.g., 2, 4, 5, 7, 9, 10) remains a significant challenge. Future synthetic research will likely concentrate on developing more sophisticated and regioselective methodologies.
One promising avenue is the "THPy strategy," which involves the initial hydrogenation of pyrene to a tetrahydropyrene (THPy) analogue. rsc.org This modification alters the electronic landscape of the molecule, enabling subsequent reactions, such as cyclizations, to occur at different positions. A final re-aromatization step yields pyrene derivatives with substitution patterns that are inaccessible through direct electrophilic substitution. rsc.org This approach has been used to create pyrenes with new fused rings and could be adapted to introduce a variety of functional groups that can be later converted to esters. rsc.org
Furthermore, the advancement of cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings will continue to be crucial. uky.edu Research into new catalysts and reaction conditions that allow for the efficient coupling of various functional groups to the pyrene core, including at multiple positions, will be essential. For instance, the synthesis of 1,3,6,8-tetrasubstituted pyrenes has been demonstrated through Suzuki coupling, leading to materials with applications in organic electronics. uky.eduepa.gov Future work could expand this to create esters with precisely tailored electronic and steric properties.
Another area of exploration involves the direct functionalization of the pyrene core through methods like Friedel-Crafts-type reactions, which have been used to synthesize pyrene-1-carbothioamides that can be subsequently converted to carboxamides. doaj.orgrsc.org Adapting such reactions for direct ester or precursor functionalization could provide more efficient synthetic pathways.
| Synthetic Strategy | Description | Potential for Functionalized Esters |
| THPy Strategy | Hydrogenation of pyrene to tetrahydropyrene (THPy) to direct substitution to less reactive positions, followed by re-aromatisation. rsc.org | Enables the creation of pyrene esters with novel substitution patterns, leading to fine-tuned properties. |
| Advanced Cross-Coupling | Utilization of Suzuki, Sonogashira, and Heck reactions for multi-site functionalization of the pyrene core. uky.edu | Allows for the modular assembly of complex, poly-functionalized pyrene esters for specific applications. |
| Direct Functionalization | Development of one-pot reactions like Friedel-Crafts to introduce ester precursors or related groups directly onto the pyrene ring. doaj.orgrsc.org | Offers more efficient and atom-economical routes to key pyrene ester intermediates. |
Exploration of Advanced Photophysical Phenomena
Pyrene and its derivatives are renowned for their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and sensitivity to the local environment. rsc.orgrsc.org A key feature is the formation of "excimers"—excited-state dimers that form at high concentrations and emit light at a longer wavelength than the monomer. This phenomenon is a cornerstone of their use as fluorescent probes. axispharm.com
Future research is expected to delve deeper into the fundamental photophysics of pyrene esters. A significant challenge has been the accurate theoretical calculation of pyrene's low-lying singlet excited states, known as ¹Lₐ and ¹Lₑ. rsc.org These states are critical as they govern the absorption and fluorescence behavior. Advanced computational methods, such as multi-reference perturbation theory (MRPT), are now being employed to achieve quantitative accuracy, which was not consistently possible with earlier methods like time-dependent density functional theory (TDDFT). rsc.org Continued development in this area will enable a more precise in silico design of pyrene esters with desired emission colors and efficiencies.
Another frontier is the study of how different substituents and their positions on the pyrene ring affect the excited-state dynamics. rsc.org For example, attaching an amide group directly to the pyrene chromophore via its carbonyl carbon enhances its electron-accepting propensity, while attachment via the nitrogen makes it a better electron donor. acs.org Systematically studying the effect of various ester functionalities and other substituents on radiative and non-radiative decay rates will be crucial for developing next-generation fluorophores. rsc.org Research on novel hybrid materials, such as pyrene-helicene systems which exhibit significant red-shifts in their fluorescence spectra, opens up new possibilities for tuning the optical properties of pyrene-based compounds. nih.gov
Integration into Emerging Smart Materials and Devices
The excellent charge carrier mobility and tunable electro-optical properties of pyrene derivatives make them highly attractive for use in organic electronics. uky.eduresearchgate.net There has been a surge of interest in using pyrene-based materials as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net
Future research will focus on the strategic design of pyrene esters to optimize performance in these devices. For OLEDs, pyrene's inherent blue-light-emitting capability is a significant advantage. researchgate.net By attaching specific functional groups, the emission color and efficiency can be fine-tuned. For example, 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene has been successfully used as the active emitting layer in solution-processed, deep-blue OLEDs. epa.gov The development of new ester derivatives with improved solubility for solution processing and enhanced thermal stability will be a key objective.
In OFETs, the ability of planar pyrene molecules to form ordered stacks (π-π stacking) is conducive to high charge carrier mobility. researchgate.net The design of pyrene esters with substituents that promote favorable molecular packing is a critical research direction. The orientation of linking groups, such as amides, has been shown to significantly impact the molecule's electronic properties and, by extension, its performance in a device. acs.org Future work will likely involve synthesizing a library of pyrene esters with varied side chains to establish clear structure-property relationships for optimizing charge transport.
| Device | Role of Pyrene Esters | Future Research Focus |
| OLEDs | Active emitting layer, particularly for blue light emission. epa.govresearchgate.net | Synthesis of esters with enhanced color purity, efficiency, and processability for next-generation displays. |
| OFETs | Organic semiconductor with high charge carrier mobility due to π-π stacking. researchgate.net | Design of ester substituents that control molecular packing to maximize charge transport for flexible electronics. |
| OSCs | As electron donor or acceptor components in the active layer. researchgate.net | Tuning the HOMO/LUMO energy levels of pyrene esters to optimize charge separation and collection in solar cells. |
Expansion of Sensing Platforms for Diverse Analytes
Pyrene's sensitivity to its environment has made it a chromophore of choice for fluorescent probes and sensors. rsc.orgaxispharm.com Pyrene-based probes have been developed for a wide range of analytes, including metal ions, anions, and biologically relevant small molecules. rsc.org Future research will aim to expand the library of analytes that can be detected and to improve the sensitivity and selectivity of these sensors.
A major direction is the development of probes for specific biological molecules and environmental pollutants. For instance, pyrene-based fluorescent probes have been successfully designed for the detection of formaldehyde (B43269) and hydrogen sulfide (B99878) (H₂S) in living cells. nih.govnih.gov The design principle often involves linking the pyrene fluorophore to a receptor specific to the analyte. Binding of the analyte triggers a change in the fluorescence signal, such as an "off-on" response, through mechanisms like photoinduced electron transfer (PET). rsc.org The synthesis of novel pyrene esters with integrated, highly selective receptor sites will be a key focus.
Beyond fluorescence, pyrene derivatives are being incorporated into other sensing modalities. An electrochemical sensor for dopamine (B1211576) and uric acid was developed using a nanocomposite of gold nanoparticles and multi-walled carbon nanotubes functionalized with 1-pyrene carboxylic acid. nih.gov The pyrene group provided high electrocatalytic activity, while the carboxylate group helped to repel interfering substances. nih.gov Future work will likely explore the creation of multi-modal sensors that combine the optical advantages of pyrene esters with electrochemical or other detection methods to create highly robust and versatile sensing platforms. The use of pyrene esters to detect explosives has also been demonstrated, an area with significant practical applications. researchgate.net
Advanced Computational Modeling for Predictive Design
Computational chemistry is an increasingly powerful tool for accelerating the design of new materials. For pyrene derivatives, methods like Density Functional Theory (DFT) have been successfully used to predict ground-state properties, including optimized geometries and chemical reactivity. scirp.orgscirp.org DFT studies on monochlorinated pyrenes, for example, accurately predicted their relative stability, in agreement with experimental findings. scirp.org
However, to predict the all-important photophysical properties, more advanced techniques are required. As mentioned, accurately calculating the excited states that govern fluorescence is a challenge. rsc.org The future of predictive design for pyrene esters lies in the routine application of high-level ab initio methods like MRPT and TD-DFT with long-range corrections. rsc.orgresearchgate.net These methods allow for the accurate prediction of absorption and emission wavelengths, quantum yields, and lifetimes, enabling researchers to screen potential candidates computationally before embarking on time-consuming synthesis.
This predictive power will be instrumental in designing highly specialized molecules. For example, computational modeling can be used to:
Predict how different ester groups and substitution patterns will shift the emission color of an OLED material.
Model the interaction between a pyrene ester-based sensor and its target analyte to optimize binding and signal response.
Simulate the molecular packing of pyrene esters in a thin film to predict their charge transport properties for OFETs.
By combining these advanced computational tools with synthetic chemistry, researchers can move towards a paradigm of "design-on-demand" for pyrene-based materials, where molecules with precisely tailored properties are conceived in silico and then synthesized for specific, high-value applications.
Q & A
Q. What synthetic methods are effective for preparing Ethyl pyrene-1-carboxylate derivatives?
this compound derivatives are typically synthesized via carbodiimide-mediated coupling. For example, 1-pyrenecarboxylic acid can react with alcohols (e.g., 3-thiophene-ethanol) using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in dichloromethane under inert conditions. Purification via column chromatography (silica gel, n-hexane/CH₂Cl₂ eluent) yields crystalline products with ~87% efficiency .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. Key steps include:
- Data collection : Using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71 Å) .
- Refinement : SHELXL software for handling disorders (e.g., rotational splits in thiophene groups) and twin modeling .
- Validation : C–H bond distances (~0.93–0.97 Å) and displacement parameters (Uiso = 1.2Ueq) are constrained during refinement .
Q. What spectroscopic techniques characterize this compound derivatives?
- ¹H/¹³C NMR : Pyrene aromatic protons appear at δ 7.85–9.2 ppm; carboxylate carbonyls resonate at δ 168.09 ppm .
- Mass spectrometry : CI-MS confirms molecular ions (e.g., m/z = 356.0 for thiophene-functionalized derivatives) .
Advanced Research Questions
Q. How do supramolecular interactions influence the crystal packing of this compound derivatives?
Weak C–H⋯O/S and S⋯S interactions (3.497–3.539 Å) govern packing, forming laminar arrangements. Despite pyrene’s π-stacking potential, no parallel π-π interactions are observed, likely due to steric hindrance from substituents like thiophene .
Q. What challenges arise in crystallographic refinement of disordered this compound structures?
Rotational disorder (e.g., thiophene groups split into two fractions with 52:48 occupancy) requires:
- Restraints : Similarity constraints on bond distances/angles and displacement parameters .
- Twin refinement : Handling inversion twins using SHELXL, leading to high Rint values (~0.162) due to poor diffraction quality .
Q. How does the protonation state of pyrene-1-carboxylate affect its photophysical properties?
Pyrene-1-carboxylate exhibits pH-dependent fluorescence. In the ground state (pKa ≈ 4.0), it is ionized, but excited-state protonation (pKa ≈ 8.1) occurs via donor acids (e.g., phosphate, acetic acid). Time-resolved fluorescence reveals proton transfer rates following Marcus theory, with trihydrogen-phosphate showing enhanced protonation due to Grotthuss-like mechanisms .
Q. Why do this compound derivatives lack π-stacking despite extended pyrene systems?
Substituent orientation disrupts stacking. For example, the thiophene group in 2-(thiophen-3-yl)-ethyl pyrene-1-carboxylate adopts a trans configuration relative to the carboxylate (C14–C13–C12–O2 torsion angle = -170.9°), forcing non-planar packing dominated by hydrogen bonds instead of π-interactions .
Methodological Recommendations
- Data reproducibility : Disclose disorder models, twin fractions, and refinement restraints in crystallographic studies .
- Photophysical assays : Use steady-state and time-resolved fluorescence to probe excited-state dynamics, especially in physiological pH ranges .
- Synthetic optimization : Monitor reaction progress via TLC and optimize DCC/DMAP stoichiometry to minimize side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
